

Application Notes and Protocols: 7-Nitroquinolin-2-one in Medicinal Chemistry

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Compound of Interest

Compound Name: 7-nitro-4aH-quinolin-2-one

Cat. No.: B15132863

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Introduction

The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities. The introduction of a nitro group at the 7-position of the quinolin-2-one ring system can significantly modulate its physicochemical and pharmacological properties, making 7-nitroquinolin-2-one and its derivatives promising candidates for drug discovery and development. These compounds have been primarily investigated for their potential as anticancer and anti-inflammatory agents.

The nitro group, being a strong electron-withdrawing group, can influence the molecule's interaction with biological targets and its metabolic stability. While direct studies on "**7-nitro-4aH-quinolin-2-one**" are limited, extensive research on the closely related 7-nitroquinolin-2(1H)-one and its analogs provides valuable insights into their therapeutic potential.

Physicochemical Properties

| Property | Value | Source |
|-------------------|---|-------------------|
| Molecular Formula | C ₉ H ₆ N ₂ O ₃ | PubChem |
| Molecular Weight | 190.16 g/mol | PubChem |
| Appearance | Light yellow to yellow solid | - |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like DMSO and DMF | General knowledge |

Applications in Medicinal Chemistry

Anticancer Activity

Derivatives of 7-nitroquinolin-2-one have demonstrated significant potential as anticancer agents. The presence of the quinolin-2-one core, often found in protein kinase inhibitors, combined with the nitro group, contributes to their cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of quinolin-2-one derivatives is often attributed to the inhibition of critical cellular processes such as cell cycle progression and microtubule dynamics. Some derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis (programmed cell death) in cancer cells.[\[1\]](#)

Quantitative Data for Anticancer Activity of Quinolin-2-one Derivatives:

| Compound | Cancer Cell Line | IC ₅₀ (μM) | Reference |
|--|--------------------------|-----------------------|---------------------|
| Quinoline-chalcone derivative 12e | MGC-803 (gastric cancer) | 1.38 | [2] |
| HCT-116 (colon cancer) | 5.34 | [2] | |
| MCF-7 (breast cancer) | 5.21 | [2] | |
| Quinoline-based dihydrazone 3b | MCF-7 (breast cancer) | 7.016 | [3] |
| Quinoline-based dihydrazone 3c | MCF-7 (breast cancer) | 7.05 | |
| Quinolone acylated arabinose hydrazone 8 | HCT-116 (colon cancer) | 23.5 (μg/mL) | [4] |

Anti-inflammatory Activity

Certain quinolin-2-one derivatives have exhibited potent anti-inflammatory properties. For instance, 7-hydroxy-6-methoxyquinolin-2(1H)-one, a related compound, has been shown to suppress the production of pro-inflammatory mediators.[\[5\]](#) This suggests that the 7-substituted quinolin-2-one scaffold is a viable starting point for the development of novel anti-inflammatory drugs.

Mechanism of Action: The anti-inflammatory effects of these compounds are often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[\[5\]](#) NF-κB is a key transcription factor that regulates the expression of many genes involved in inflammation. By preventing the activation of NF-κB, these compounds can reduce the production of inflammatory cytokines and enzymes like nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[\[5\]](#)

Quantitative Data for Anti-inflammatory Activity of a Related Quinolin-2-one:

| Compound | Assay | Effect | Reference |
|--|--------------------------------------|--|-----------|
| 7-hydroxy-6-methoxyquinolin-2(1H)-one (SPE2) | LPS-stimulated RAW 264.7 macrophages | Suppression of NO, TNF- α , IL-6, and IL-1 β production | [5] |

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxicity of a compound against cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 7-nitroquinolin-2-one derivatives.

Materials:

- Cancer cell lines (e.g., HCT-116, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- 7-nitroquinolin-2-one derivative stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Dimethyl sulfoxide (DMSO)
- 96-well plates
- CO₂ incubator
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
- Prepare serial dilutions of the test compound in the cell culture medium.
- Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
- Incubate the plate for 48-72 hours.
- Add 20 µL of MTT solution to each well and incubate for another 4 hours.
- Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value using a dose-response curve.

In Vitro Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the anti-inflammatory potential of 7-nitroquinolin-2-one derivatives by measuring their effect on NO production.

Materials:

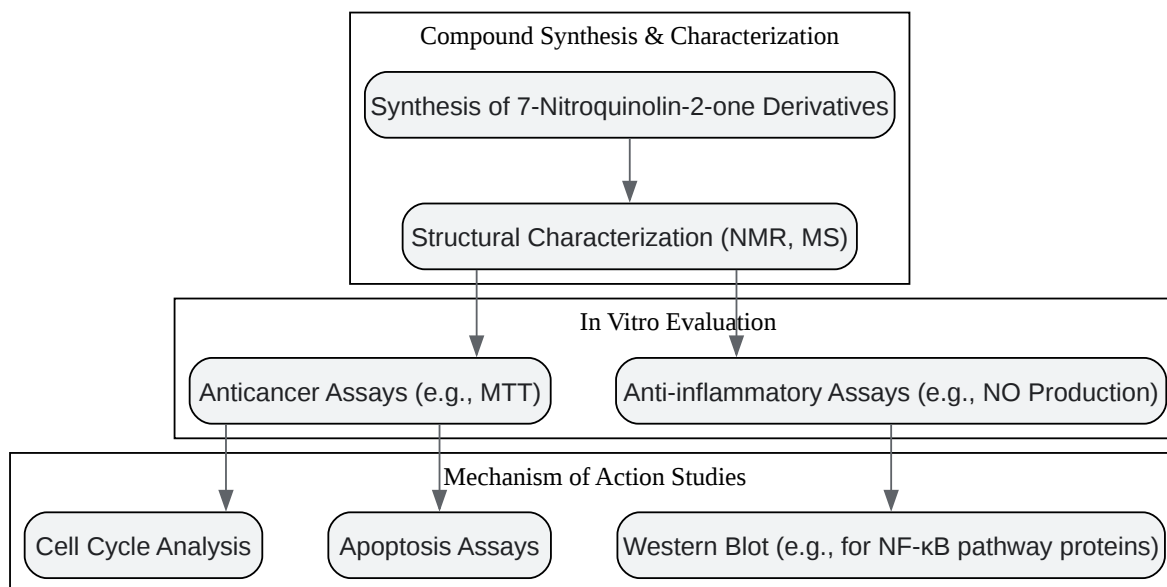
- RAW 264.7 macrophage cell line
- Complete cell culture medium
- 7-nitroquinolin-2-one derivative stock solution (in DMSO)
- Lipopolysaccharide (LPS) from E. coli

- Griess reagent (A: 1% sulfanilamide in 5% phosphoric acid; B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
- Sodium nitrite (NaNO_2) standard solution
- 96-well plates
- CO_2 incubator
- Microplate reader

Procedure:

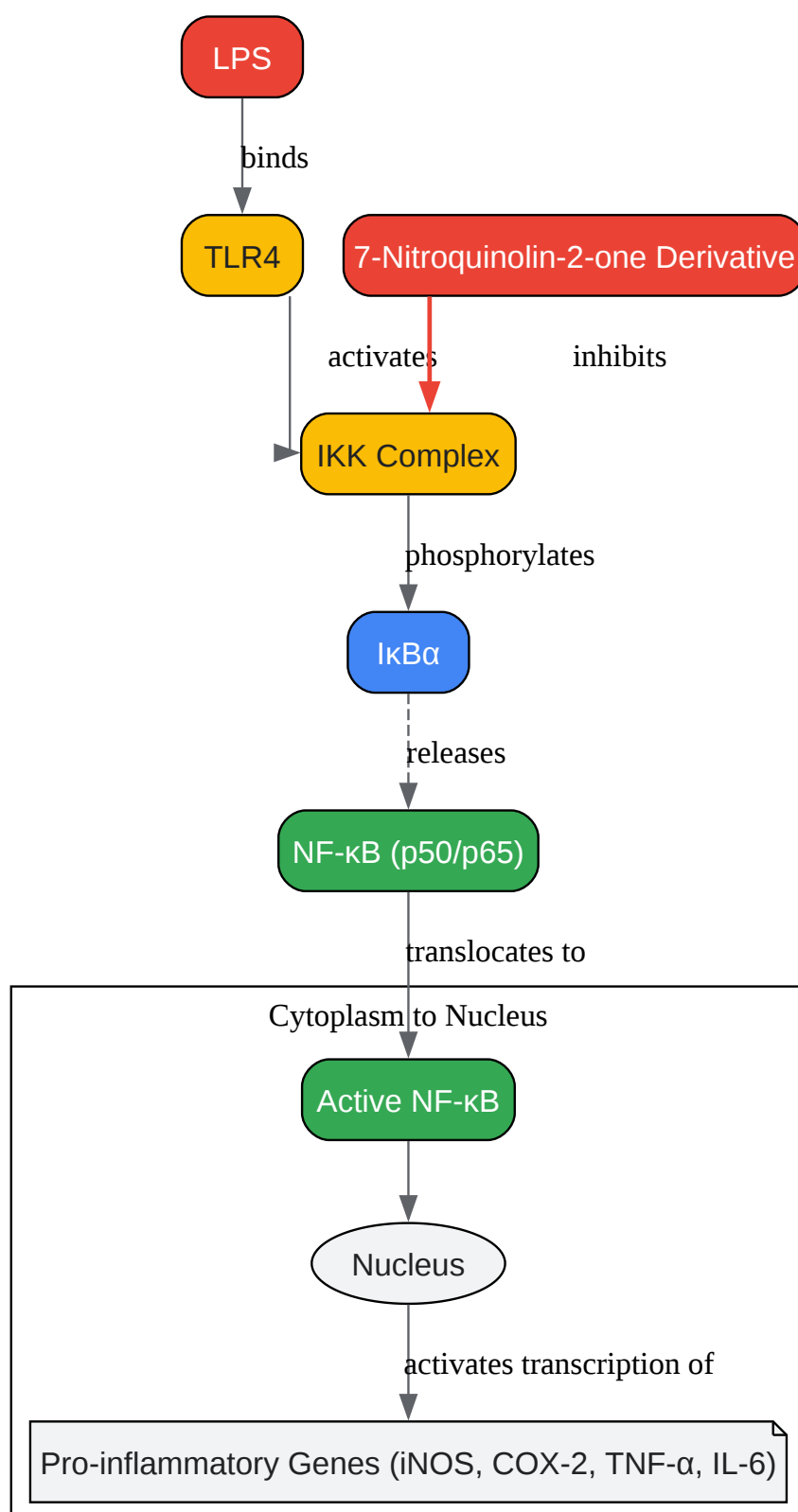
- Seed RAW 264.7 cells in a 96-well plate at a density of 5×10^4 cells/well and incubate for 24 hours.
- Pre-treat the cells with various concentrations of the test compound for 1 hour.
- Stimulate the cells with LPS ($1 \mu\text{g/mL}$) for 24 hours. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + DMSO + LPS).
- After incubation, collect $50 \mu\text{L}$ of the cell culture supernatant from each well.
- Add $50 \mu\text{L}$ of Griess reagent A to the supernatant, followed by $50 \mu\text{L}$ of Griess reagent B.
- Incubate for 10 minutes at room temperature.
- Measure the absorbance at 540 nm.
- Quantify the nitrite concentration using a standard curve prepared with NaNO_2 .
- Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Visualizations



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Caption: General experimental workflow for the evaluation of 7-nitroquinolin-2-one derivatives.



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Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

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